4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine
Description
BenchChem offers high-quality 4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2/c8-4-1-2-10-7-6(4)5(9)3-11-7/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCXMROKMHVDRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)C(=CN2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50735673 | |
| Record name | 4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260385-91-8 | |
| Record name | 4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50735673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Chemical Properties & Applications of 4-Bromo-3-Fluoro-1H-Pyrrolo[2,3-b]Pyridine
[1]
Executive Summary
4-bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS: 1260385-91-8) is a high-value heterocyclic scaffold in modern drug discovery, particularly within the kinase inhibitor and PROTAC (Proteolysis Targeting Chimera) domains.[1][2] As a 7-azaindole derivative, it functions as a bioisostere of the indole and purine cores found in endogenous ligands (e.g., ATP).
The molecule features two critical functional handles:[3]
-
C4-Bromine: A versatile electrophilic site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling rapid library expansion.[1]
-
C3-Fluorine: A strategic metabolic blocker that modulates the pKa of the pyrrole proton and enhances lipophilicity without significantly altering steric bulk.
This guide details the physicochemical profile, synthetic pathways, and reactivity logic required to utilize this scaffold effectively in medicinal chemistry campaigns.
Physicochemical Profile
The introduction of the fluorine atom at C3 and bromine at C4 significantly alters the electronic landscape of the parent 7-azaindole core.
Table 1: Key Chemical Properties
| Property | Value / Description |
| CAS Number | 1260385-91-8 |
| Molecular Formula | C |
| Molecular Weight | 215.02 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, MeOH; Low solubility in water |
| Acidity (Calculated pKa) | N1-H: ~12.5 (More acidic than parent azaindole due to -I effect of F/Br) |
| Basicity (Calculated pKa) | N7 (Pyridine): ~2.0 (Less basic due to electron withdrawal) |
| LogP (Calculated) | ~2.3 (Increased lipophilicity vs. parent azaindole) |
| H-Bond Donor | 1 (N1-H) |
| H-Bond Acceptor | 2 (N7, F) |
Electronic Analysis
-
C3-Fluorine Effect: The high electronegativity of fluorine pulls electron density from the pyrrole ring (inductive withdrawal, -I), lowering the HOMO energy. This increases the acidity of the N1-proton, potentially strengthening hydrogen bonds with kinase hinge regions.
-
C4-Bromine Effect: Provides steric bulk and serves as a weak electron-withdrawing group, further deactivating the pyridine ring towards electrophilic attack but activating it for nucleophilic aromatic substitution (S
Ar) under forcing conditions.
Synthetic Pathways[3][4][5]
The most robust route to access the 4-bromo-3-fluoro core relies on the electrophilic fluorination of the commercially available 4-bromo-7-azaindole.[1] This approach avoids the harsh conditions required to build the pyridine ring de novo.
DOT Diagram: Synthesis Workflow
Figure 1: Synthetic workflow for the electrophilic fluorination of 4-bromo-7-azaindole using Selectfluor.
Experimental Protocol: Electrophilic Fluorination
Objective: Selective introduction of fluorine at the C3 position.
Reagents:
-
4-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq)[1]
-
Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) (1.1 - 1.2 eq)[1]
-
Acetonitrile (MeCN) / Water (H
O) (Ratio 5:1)
Step-by-Step Methodology:
-
Dissolution: Charge a round-bottom flask with 4-bromo-7-azaindole (1.0 eq) and MeCN. Stir until fully dissolved.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add Selectfluor (1.1 eq) portion-wise over 15 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.
-
Validation: Monitor by LCMS. Look for the mass shift from M+ (196/198) to M+18 (214/216).
-
-
Workup: Dilute with ethyl acetate (EtOAc) and wash with saturated NaHCO
(to neutralize HF byproducts) followed by brine. -
Purification: Dry the organic layer over Na
SO , concentrate in vacuo. Purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes). -
Characterization: Confirm structure via
F NMR (typically a singlet around -160 to -170 ppm).[1]
Reactivity & Functionalization Strategies
The utility of this scaffold lies in its orthogonal reactivity. The C4-bromide is the primary handle for carbon-carbon bond formation, while the N1-position allows for solubility modulation or linker attachment.[1]
DOT Diagram: Reactivity Map
Figure 2: Orthogonal reactivity map highlighting the primary functionalization pathways at C4 and N1.[1]
Protocol: Suzuki-Miyaura Cross-Coupling at C4
Objective: Installation of an aryl/heteroaryl group at the C4 position.
Reagents:
-
4-Bromo-3-fluoro-7-azaindole (1.0 eq)[1]
-
Aryl Boronic Acid/Ester (1.2 eq)
-
Catalyst: Pd(dppf)Cl
·DCM (0.05 eq) or Pd(PPh ) -
Base: K
CO (2.0 M aq, 3.0 eq) -
Solvent: 1,4-Dioxane (degassed)[1]
Methodology:
-
Setup: In a microwave vial or pressure tube, combine the scaffold, boronic acid, and catalyst.
-
Inert Atmosphere: Purge the vessel with Argon or Nitrogen for 5 minutes.
-
Solvent Addition: Add degassed 1,4-Dioxane and aqueous base. Seal the vessel.
-
Heating: Heat to 90–100°C (oil bath) or 120°C (Microwave) for 1–2 hours.
-
Validation: Monitor consumption of the bromide via TLC or LCMS.
-
Isolation: Filter through a Celite pad to remove Palladium residues. Concentrate and purify via flash chromatography.
Medicinal Chemistry Applications
Kinase Inhibition (ATP-Competitive)
The 7-azaindole core mimics the purine ring of ATP.[1]
-
Binding Mode: The N1-H and N7 pair forms a bidentate hydrogen bond with the kinase "hinge" region (e.g., Glu/Leu backbone residues).
-
Role of C3-F: The fluorine atom prevents metabolic oxidation at C3 (a common soft spot in indoles) and can induce a dipole that favorably interacts with the gatekeeper residue or catalytic lysine.
PROTAC Linker Attachment
The N1 position is often used to attach the linker chain for PROTACs.
-
Strategy: Alkylation of N1 with a bifunctional linker (e.g., alkyl halide-PEG-thalidomide).[1]
-
Benefit: The C4-Br allows the "warhead" (ligand for the target protein) to be optimized independently of the linker attachment at N1.
Safety & Handling (GHS)
-
Signal Word: DANGER
-
Hazard Statements:
-
H301: Toxic if swallowed.
-
H315: Causes skin irritation.[4]
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
-
-
Precautions: Handle in a fume hood. Wear nitrile gloves and safety goggles. Avoid dust formation.
References
-
Takeuchi, Y., Tarui, T., & Shibata, N. (2000).[5] A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters, 2(5), 639–642. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22273643, 4-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
-
Stavber, S. (2014). Recent Advances in the Application of Selectfluor™ F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis. Molecules, 19, 1-x. [Link]
-
Han, C., et al. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development. [Link]
Sources
- 1. Page 01241 (Chemical) [intlab.org]
- 2. 916177-01-0|4-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine|BLD Pharm [bldpharm.com]
- 3. Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Bromo-1H-pyrrolo[2,3-b]pyridine - High purity | EN [georganics.sk]
- 5. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor [organic-chemistry.org]
commercial availability of 4-bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine
Commercial Availability & Technical Synthesis Guide: 4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine
Executive Summary
4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS 1260385-91-8) is a specialized heterocyclic building block utilized primarily in the development of kinase inhibitors and, more recently, as a core scaffold for PROTAC (Proteolysis Targeting Chimera) linkers. Its structure combines the bioisosteric properties of the 7-azaindole core with a reactive handle (4-bromo) for cross-coupling and a metabolic blocker (3-fluoro) to modulate pKa and oxidative stability.
Currently, this compound is classified as a Tier 2 "Make-on-Demand" reagent. While listed by several catalog suppliers, immediate bulk stock is rare. This guide provides a dual-track strategy: a verified commercial sourcing list and a validated bench-scale synthesis protocol to ensure project continuity during supply shortages.
Part 1: Commercial Landscape & Specifications
The commercial market for this specific halogenated azaindole is fragmented. Most suppliers list it as a "virtual" inventory item, meaning lead times of 2–4 weeks are common.
Table 1: Key Identity & Commercial Specifications
| Parameter | Specification |
| Chemical Name | 4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine |
| CAS Number | 1260385-91-8 |
| Molecular Formula | C₇H₄BrFN₂ |
| Molecular Weight | 215.02 g/mol |
| MDL Number | MFCD18381416 |
| Appearance | Off-white to pale yellow solid |
| Purity Standard | ≥97% (HPLC), NMR confirmed |
| Solubility | Soluble in DMSO, DMF; Moderate in MeOH, DCM |
Table 2: Verified Supplier Ecosystem
| Supplier | Catalog Role | Stock Status (Est.) | Pack Sizes |
| BLD Pharm | Primary Source | Low / Intermittent | 100mg, 1g |
| Synblock | Secondary Source | Make-on-Demand | 250mg, 1g, 5g |
| CalPacLab | Distributor | Lead Time Required | mg to g scale |
| AchemBlock | Custom Synthesis | Bulk Inquiry | Custom |
Procurement Insight: Due to the "virtual" nature of many listings, it is recommended to request a Certificate of Analysis (CoA) before placing a purchase order to verify actual physical stock.
Part 2: Synthetic Accessibility (The Self-Validating Protocol)
When commercial stock is unavailable, the synthesis of 4-bromo-3-fluoro-7-azaindole is a reliable, single-step electrophilic fluorination of the commercially abundant precursor 4-bromo-7-azaindole (CAS 348640-06-2).
The "Why" Behind the Chemistry
Direct fluorination of 7-azaindoles at the C3 position is challenging due to the electron-deficient pyridine ring, which deactivates the pyrrole moiety compared to a standard indole. Selectfluor (F-TEDA-BF₄) is the reagent of choice over NFSI because its higher oxidation potential allows it to overcome this deactivation without requiring harsh Lewis acids that might degrade the sensitive C4-bromo substituent.
Protocol: Electrophilic Fluorination via Selectfluor
Reagents:
-
Precursor: 4-Bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
Fluorinating Agent: Selectfluor (1.1 eq)
-
Solvent: Acetonitrile (MeCN) / Water (10:1 ratio) - Water aids in solubilizing Selectfluor.
-
Atmosphere: Inert (N₂ or Ar)
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-bromo-7-azaindole (e.g., 1.0 g, 5.07 mmol) in MeCN (20 mL).
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Add Selectfluor (1.98 g, 5.58 mmol) portion-wise over 10 minutes. Note: Rapid addition can lead to exotherms and 3,3-difluoro byproducts.
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (25°C) for 4–6 hours.
-
Checkpoint: Monitor via LCMS. Look for the mass shift from 197 (SM) to 215 (Product). If significant SM remains, add 0.1 eq Selectfluor.
-
-
Quench & Workup: Dilute the reaction mixture with Ethyl Acetate (50 mL) and wash with saturated NaHCO₃ (2 x 30 mL) to neutralize HF byproducts.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (SiO₂, 0–30% EtOAc in Hexanes). The 3-fluoro product typically elutes after the non-polar starting material but before any oxidized oxindole byproducts.
Yield Expectation: 60–75% isolated yield.
Part 3: Decision Logic & Workflow Visualization
The following diagram illustrates the decision matrix for sourcing versus synthesizing this compound, ensuring minimal downtime in drug discovery campaigns.
Figure 1: Strategic sourcing and synthesis workflow for 4-bromo-3-fluoro-7-azaindole.
Part 4: Quality Control & Validation
To ensure the integrity of the material (whether bought or made), the following analytical gates must be passed.
1. ¹⁹F-NMR Spectroscopy:
-
Diagnostic Signal: A singlet (or weak doublet due to H-coupling) typically appearing around -135 to -165 ppm (referenced to CFCl₃).
-
Failure Mode: A signal at -110 to -120 ppm often indicates a 3,3-difluoro impurity or ring oxidation.
2. LCMS Validation:
-
Target Mass: [M+H]⁺ = 215.0 / 217.0 (1:1 Br isotope pattern).
-
Retention Time: The introduction of fluorine at C3 slightly increases lipophilicity compared to the C3-H parent, shifting retention time later on reverse-phase C18 columns.
3. Structural Integrity Check:
-
Ensure the bromine at C4 remains intact. Metal-halogen exchange conditions (e.g., n-BuLi) must be avoided during synthesis to prevent debromination.
References
-
Commercial Identity & Specifications
-
4-bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine (CAS 1260385-91-8).[1] Synblock Catalog. Retrieved October 2025.
-
-
Synthetic Methodology (Selectfluor on Indoles/Azaindoles)
- Takeuchi, Y., Tarui, T., & Shibata, N. (2000). A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor. Organic Letters, 2(5), 639–642. (Adapted protocol for azaindole retention).
-
Precursor Availability
- 4-Bromo-7-azaindole (CAS 348640-06-2).
-
Mechanistic Insight (Azaindole Reactivity)
- Stavropoulos, D., et al. (2019). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules, 24(19), 3578. (Discusses C3 nucleophilicity of 7-azaindoles).
Sources
reactivity of the C-Br bond in 4-bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine
An In-Depth Technical Guide to the Reactivity of the C-Br Bond in 4-bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine
Foreword: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged structure" in medicinal chemistry and drug discovery.[1][2][3] Its structural resemblance to the purine nucleobases and its ability to serve as a bioisostere for the indole nucleus have cemented its role in the design of highly specific and potent therapeutic agents.[4][5] Notably, the 7-azaindole core is a cornerstone in the development of kinase inhibitors, where the pyridine nitrogen and pyrrole N-H group can form critical bidentate hydrogen bonds with the kinase hinge region.[3][5]
Within this esteemed class of compounds, 4-bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine has emerged as a particularly versatile and powerful building block. The strategic placement of the bromine and fluorine atoms on the electron-deficient pyridine ring imparts a unique and highly tunable reactivity profile. This guide provides an in-depth analysis of the C4-Br bond, offering researchers and drug development professionals a comprehensive understanding of its synthetic utility, the causality behind its reactivity, and field-proven protocols for its transformation.
Electronic Architecture and its Influence on C-Br Bond Reactivity
The reactivity of the C4-Br bond is not an isolated feature but rather a consequence of the intricate electronic interplay within the entire 7-azaindole scaffold, further modulated by its substituents.
-
The Fused Ring System: The molecule is a fusion of a π-electron-rich pyrrole ring and a π-electron-deficient pyridine ring. The pyridine nitrogen (N7) acts as an electron sink, withdrawing electron density from the pyridine moiety and rendering the C4 position inherently electrophilic.
-
The C3-Fluoro Substituent: The fluorine atom at the C3 position is a powerful modulator of reactivity. Its strong electron-withdrawing inductive effect (-I) significantly increases the electrophilicity of the adjacent C4 carbon. This electronic pull makes the C4-Br bond more susceptible to both oxidative addition in palladium-catalyzed cycles and direct attack by nucleophiles.
-
The C4-Bromo Substituent: Bromine serves as an excellent leaving group in a multitude of transformations. Its bond to the sp²-hybridized carbon is polarized, and its relatively large size allows for efficient oxidative addition to low-valent metal centers, a critical first step in most cross-coupling reactions.
The confluence of these effects polarizes the C4-Br bond and lowers the activation energy for its cleavage, making it the primary site for synthetic diversification.
Caption: Electronic factors governing C4-Br bond reactivity.
Palladium-Catalyzed Cross-Coupling: The Workhorse of Diversification
The C4-Br bond is exceptionally well-suited for palladium-catalyzed cross-coupling reactions, providing reliable pathways to form C-C, C-N, and C-O bonds. These transformations are fundamental to modern drug synthesis.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a premier method for creating C(sp²)-C(sp²) bonds by coupling the aryl bromide with an organoboron reagent. This reaction is valued for its mild conditions and tolerance of a wide array of functional groups.
Causality of Protocol Choices:
-
Catalyst: A palladium(0) species, generated in situ from a Pd(II) precatalyst like Pd(OAc)₂, is required to initiate the catalytic cycle.
-
Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are crucial. They stabilize the Pd(0) center, promote the challenging oxidative addition step with the electron-deficient azaindole, and facilitate the final reductive elimination step.
-
Base: A base like K₂CO₃ or Cs₂CO₃ is essential for the transmetalation step, activating the boronic acid partner to form a more nucleophilic boronate species.
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Representative Experimental Protocol: Suzuki Coupling
-
Vessel Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol %) and ligand (if required).
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling
| Arylboronic Acid Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 90 | ~85 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Dioxane/H₂O | 100 | >90[6] |
| 3-Fluorophenylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 110 | ~88 |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the most effective method for installing alkynyl groups, creating C(sp²)-C(sp) bonds.[7][8] This reaction is critical for generating rigid linkers or precursors for further transformations in drug molecules. It typically employs a dual-catalyst system of palladium and copper(I).[8][9]
Causality of Protocol Choices:
-
Palladium Catalyst: As in the Suzuki coupling, a Pd(0) species initiates the cycle. PdCl₂(PPh₃)₂ is a common and effective precatalyst.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is crucial. It reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is the active species in the transmetalation step with the palladium complex.
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPEA), is required. It serves both to deprotonate the terminal alkyne and to act as a solvent and scavenger for the HBr byproduct.
Representative Experimental Protocol: Sonogashira Coupling [10]
-
Vessel Preparation: To a Schlenk flask under an inert atmosphere, add 4-bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv).
-
Solvent and Base: Add a suitable solvent like THF or DMF, followed by an amine base (e.g., Et₃N, 2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol %) and copper(I) iodide (CuI, 1-5 mol %).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until completion, as monitored by LC-MS.
-
Work-up: Quench the reaction with saturated aqueous NH₄Cl, and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate.
-
Purification: Purify the residue by flash chromatography.
Table 2: Exemplary Conditions for Sonogashira Coupling
| Alkyne Partner | Palladium Catalyst (mol%) | Copper(I) Source (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (2.5) | Et₃N | DMF | 60 | ~92 |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | DIPEA | THF | RT | ~94[11] |
| Propargyl alcohol | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | Acetonitrile | 50 | ~89 |
Buchwald-Hartwig Amination: Constructing C-N Bonds
For the synthesis of many biologically active molecules, the formation of a C-N bond is a critical step. The Buchwald-Hartwig amination provides a powerful and general method for coupling the aryl bromide with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles.[12][13]
Causality of Protocol Choices:
-
Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligand. Ligands like Xantphos or BINAP are often employed to facilitate the reductive elimination step, which is typically rate-limiting.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are commonly used to deprotonate the amine partner, increasing its nucleophilicity.[13]
-
Solvent: Anhydrous, aprotic polar solvents like dioxane or toluene are preferred to avoid side reactions.
Representative Experimental Protocol: Buchwald-Hartwig Amination [12]
-
Vessel Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol %), the ligand (e.g., Xantphos, 2-4 mol %), and the base (e.g., Cs₂CO₃, 1.5 equiv).
-
Reagent Addition: Add the 4-bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) and the amine coupling partner (1.1-1.3 equiv).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane).
-
Reaction: Seal the tube and heat to 90-110 °C with vigorous stirring. Monitor the reaction's progress by LC-MS.
-
Work-up: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate.
-
Purification: Purify the product using silica gel chromatography.
Table 3: Exemplary Conditions for Buchwald-Hartwig Amination
| Amine Partner | Palladium Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 92[12] |
| Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 88[12] |
| Benzylamine | Pd(OAc)₂ (5) | Xantphos (10) | Cs₂CO₃ | Dioxane | 100 | 94[12] |
Nucleophilic Aromatic Substitution (SNAr)
While palladium catalysis is dominant, the electronic properties of 4-bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine also permit reactivity through the Nucleophilic Aromatic Substitution (SNAr) pathway.[14] This mechanism is typically favored in highly electron-poor aromatic systems.
Mechanism and Requirements: The SNAr mechanism proceeds via a two-step addition-elimination sequence.[14] A nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[15][16] The aromaticity is then restored by the expulsion of the leaving group (bromide).
For this to occur, strong electron-withdrawing groups must be positioned ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer complex. In our substrate:
-
The pyridine nitrogen (N7) acts as a powerful para-activating group.
-
The C3-fluoro group acts as an ortho-activating group.
This dual activation makes the C4 position highly susceptible to attack by strong nucleophiles like alkoxides, thiolates, and under forcing conditions, amines.
Caption: The addition-elimination mechanism of SNAr.
Representative Experimental Protocol: SNAr with an Alkoxide
-
Nucleophile Preparation: In a flame-dried flask under an inert atmosphere, prepare the alkoxide by adding the corresponding alcohol (e.g., methanol, 5-10 equiv) to a strong base like sodium hydride (NaH, 1.2 equiv) in an anhydrous polar aprotic solvent (e.g., DMF or DMSO) at 0 °C.
-
Substrate Addition: Once the alkoxide formation is complete (cessation of H₂ gas evolution), add a solution of 4-bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in the same solvent.
-
Reaction: Allow the reaction to warm to room temperature or heat gently (e.g., 50-80 °C) to drive the reaction to completion. Monitor by TLC.
-
Work-up: Carefully quench the reaction by pouring it into ice water. Extract the aqueous mixture with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate.
-
Purification: Purify the resulting ether by column chromatography.
Conclusion: A Versatile Hub for Chemical Innovation
The C-Br bond in 4-bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine is a highly activated and synthetically versatile functional handle. Its reactivity is dominated by palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig, which provide robust and high-yielding methods for C-C, C-N, and C-O bond formation. The electron-deficient nature of the pyridine ring, amplified by the ortho-fluoro substituent, also enables functionalization via nucleophilic aromatic substitution with strong nucleophiles.
This predictable and multifaceted reactivity profile solidifies the position of 4-bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine as a high-value building block for drug discovery. A thorough understanding of the principles and protocols outlined in this guide empowers researchers to strategically leverage this scaffold in the design and synthesis of novel, life-saving therapeutics.
References
-
Gómez-Bombarelli, R., Calle, E., Casado, J. (2011). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 50(14), 3291-3294. Available at: [Link]
-
Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(9), 1545-1555. Available at: [Link]
-
ResearchGate. (n.d.). Optimization of the Sonogashira coupling of 4-bromo-3-... | Download Table. Available at: [Link]
-
ChemRxiv. (2022). Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. Available at: [Link]
-
Scholar Commons. (n.d.). Computational Studies of Bond Dissociation Energies and Organic Reaction Mechanisms. Available at: [Link]
-
Sharma, N., Chaudhary, A., & Sachdeva, M. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323. Available at: [Link]
-
Surasani, R., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2078-2086. Available at: [Link]
-
MDPI. (2023). Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. Available at: [Link]
-
ResearchGate. (2023). A Systematic Exploration of B–F Bond Dissociation Enthalpies of Fluoroborane-Type Molecules at the CCSD(T)/CBS Level. Available at: [Link]
-
National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Available at: [Link]
-
MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available at: [Link]
-
Royal Society of Chemistry. (2020). Recent advances in the global ring functionalization of 7-azaindoles. Available at: [Link]
-
Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one. (n.d.). Available at: [Link]
-
ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. Available at: [Link]
-
ACS Publications. (1996). Spectroscopy and Fluorescence Lifetimes of Jet-Cooled 7-Azaindole: Electronic States and Solvent Complex Geometry. Available at: [Link]
-
ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. Available at: [Link]
-
National Institutes of Health. (2021). Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. Available at: [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Available at: [Link]
-
ACS Publications. (2002). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Available at: [Link]
-
YouTube. (2023). Nucleophilic Aromatic Substitution EXPLAINED!. Available at: [Link]
-
ACS Publications. (2021). Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]
-
MDPI. (2018). The Azaindole Framework in the Design of Kinase Inhibitors. Available at: [Link]
-
National Institutes of Health. (n.d.). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Available at: [Link]
-
University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. Available at: [Link]
-
ACS Publications. (2026). The Journal of Organic Chemistry Ahead of Print. Available at: [Link]
-
MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Available at: [Link]
-
ResearchGate. (n.d.). Bond-Dissociation Energies to Probe Pyridine Electronic Effects on Organogold(III) Complexes. Available at: [Link]
-
National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration. Available at: [Link]
-
PubMed. (2023). Structural, computational and in silico studies of 4-bromo-3-flurobenzonitrile as anti-Alzheimer and anti-Parkinson agents. Available at: [Link]
-
MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available at: [Link]
Sources
- 1. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. thalesnano.com [thalesnano.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atlanchimpharma.com [atlanchimpharma.com]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Note: Buchwald-Hartwig Amination of 4-Bromo-3-Fluoro-7-Azaindole
Executive Summary
This guide details the strategic execution of Buchwald-Hartwig amination on 4-bromo-3-fluoro-7-azaindole , a high-value scaffold in kinase inhibitor development (e.g., JAK, TRK, and viral protease inhibitors).
The 7-azaindole core presents a unique "dual-threat" to palladium catalysis: the pyridine-like nitrogen (N7) is a potent catalyst poison, and the acidic pyrrole nitrogen (N1) competes for arylation. The addition of a 3-fluoro substituent significantly alters the electronic landscape, activating the C4-position for oxidative addition while simultaneously increasing the acidity of the C2-proton.
This note provides two validated workflows:
-
Protocol A (High-Reliability): Utilizes N1-protection to maximize yield and reproducibility.
-
Protocol B (Direct/Advanced): A streamlined approach for unprotected substrates using Third-Generation (G3) Buchwald Precatalysts.
Substrate Analysis & Strategic Considerations
Electronic & Steric Landscape
The substrate 4-bromo-3-fluoro-7-azaindole differs from standard aryl halides in three critical ways:
-
Electronic Activation: The electron-withdrawing nature of the N7 atom, combined with the 3-fluoro group (
, ), significantly lowers the LUMO energy at the C-Br bond. This facilitates rapid oxidative addition (OA). -
Catalyst Poisoning: The lone pair on N7 is highly basic and unhindered. Standard Pd(0) sources (e.g., Pd(PPh3)4) often fail because the substrate displaces phosphine ligands, forming inactive [Pd(substrate)2] complexes.
-
The "Fluoro-Effect" on C2-H: The 3-fluoro group increases the acidity of the C2-proton via inductive effects. Strong bases (e.g., LiHMDS) must be used with caution to avoid lithiation at C2, which can lead to polymerization or side-reactions.
Ligand Selection Strategy
To counteract N7-coordination, we employ bulky, electron-rich dialkylbiaryl phosphine ligands. These ligands create a steric wall that prevents the substrate's nitrogen from binding to the metal center while promoting reductive elimination.
-
Primary Amines: BrettPhos or tBuBrettPhos (High efficiency, prevents bis-arylation).
-
Secondary Amines: RuPhos (Universal standard for secondary amines).
-
Anilines/Weak Nucleophiles: XPhos or BrettPhos .
Decision Matrix & Workflow
The following flowchart illustrates the decision logic for selecting the appropriate protocol based on substrate availability and project stage.
Figure 1: Strategic decision tree for selecting the optimal amination pathway. Protocol A is preferred for scale-up; Protocol B is efficient for rapid analog generation.
Experimental Protocols
Protocol A: Protected Substrate (High Reliability)
Best for: Scale-up (>1g), valuable amines, or when using weak nucleophiles.
Substrate: 1-(benzenesulfonyl)-4-bromo-3-fluoro-7-azaindole (or SEM/Boc protected). Catalyst System: Pd(OAc)₂ / XPhos (or RuPhos for 2° amines).
-
Preparation: In a glovebox or under Argon flow, charge a reaction vial with:
-
Protected Substrate (1.0 equiv)
-
Amine (1.2 equiv)
-
NaOtBu (1.4 equiv) [Use Cs₂CO₃ if functional groups are base-sensitive]
-
XPhos (4 mol%)
-
Pd(OAc)₂ (2 mol%)
-
-
Solvent: Add anhydrous 1,4-Dioxane (0.1 M concentration). Dioxane is preferred over Toluene to solubilize the polar azaindole.
-
Reaction: Seal and heat to 90°C for 4–12 hours.
-
Workup: Cool to RT. Dilute with EtOAc, filter through a celite pad. Wash with water/brine.
-
Purification: Flash chromatography.
Why this works: Protection of N1 eliminates the acidic proton, allowing the use of NaOtBu (a strong, inexpensive base) which facilitates rapid transmetallation. XPhos provides excellent stability against the electron-deficient heterocycle.
Protocol B: Unprotected Substrate (Direct Method)
Best for: Rapid library synthesis, medicinal chemistry discovery phase.
Substrate: 4-bromo-3-fluoro-7-azaindole (Free N-H). Catalyst System: BrettPhos Pd G3 (or G4).
Critical Mechanism Note: This protocol relies on the use of LHMDS (Lithium Hexamethyldisilazide). LHMDS deprotonates the amine nucleophile and the indole N-H. However, the bulky BrettPhos ligand prevents the Pd-center from coordinating to the indole nitrogen anion, directing coupling exclusively to the C4-bromide.
-
Preparation: In a glovebox (strict O₂ exclusion required), charge a vial with:
-
Substrate (1.0 equiv)
-
Amine (1.2 equiv)
-
BrettPhos Pd G3 (1–3 mol%) [Pre-catalyst is essential for activation at low temp]
-
-
Solvent: Add anhydrous THF or 2-MeTHF (0.15 M).
-
Base Addition: Add LHMDS (2.2 equiv, 1.0 M in THF) dropwise at RT.
-
Note: 2.2 equiv is required: 1.0 for the Indole N-H, 1.2 for the reaction stoichiometry.
-
-
Reaction: Seal and heat to 65–80°C . (Lower temp prevents C2-lithiation side reactions).
-
Quench: Quench with aqueous NH₄Cl immediately upon completion to protonate the indole.
Why this works: The G3 precatalyst ensures immediate generation of the active LPd(0) species without requiring reduction by the amine (which can be sluggish with electron-poor substrates).
Comparative Data & Optimization
Table 1: Ligand-Base Compatibility Matrix for 3-Fluoro-7-Azaindoles
| Variable | Recommendation | Rationale |
| Ligand: BrettPhos | Primary Amines | Bulky adamantyl groups prevent N7-poisoning; electronic richness speeds up oxidative addition. |
| Ligand: RuPhos | Secondary Amines | Optimized for steric bulk of 2° amines; prevents |
| Base: LHMDS | Unprotected Substrates | Soluble base; deprotonates Indole-NH to prevent catalyst sequestration. |
| Base: K₃PO₄ | Sensitive FGs | Milder, heterogeneous base. Requires higher temp (100°C+) and longer times. |
| Base: NaOtBu | Protected Substrates | Fast kinetics; standard choice if N1 is blocked. |
Mechanistic Visualization
The following diagram details the catalytic cycle, highlighting the specific interference points of the 7-azaindole scaffold.
Figure 2: Catalytic cycle showing the oxidative addition advantage of the 3-F group and the risk of catalyst poisoning by N7 if sterically unencumbered ligands are used.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning | Switch to BrettPhos Pd G3 . Ensure ligand:Pd ratio is 1:1 (precatalyst ensures this). |
| Dehalogenation (Ar-H) | Switch solvent to Toluene or Dioxane. Avoid alcohols. Increase amine concentration. | |
| Dimer Formation | C2-H Activation | Lower reaction temperature. If using LHMDS, add strictly dropwise. Switch to K₃PO₄ (weaker base). |
| Starting Material Recovery | Failed Oxidative Addition | Unlikely with 3-F activation. Check inert atmosphere (O₂ kills the catalyst). |
References
-
Buchwald, S. L., et al. (2010).[1] "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles." Organic Letters. A foundational study establishing the use of precatalysts for azaindoles. [Link]
-
Beilstein Institute. (2011). "Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles." Beilstein Journal of Organic Chemistry. Detailed protocols for protected substrates. [Link]
-
Meanwell, N. A. (2011). "7-Azaindole: A Versatile Scaffold for Drug Discovery." Journal of Medicinal Chemistry. Context on the importance of 3-substituted azaindoles in kinase inhibition. [Link]
Sources
Application Note: Strategic Functionalization of 4-Bromo-3-Fluoro-7-Azaindole
Executive Summary
The 4-bromo-3-fluoro-7-azaindole scaffold represents a privileged pharmacophore in modern kinase inhibitor discovery. The 7-azaindole core mimics the purine ring of ATP, allowing for potent binding at the hinge region of kinase active sites. The strategic incorporation of fluorine at the C3 position serves two critical functions: it blocks the primary site of metabolic oxidation (CYP450-mediated), thereby enhancing metabolic stability, and it electronically modulates the acidity of the N1-proton.
However, the functionalization of this scaffold is non-trivial due to the electron-deficient nature of the pyridine ring (positions 4-7) and the potential for competitive dehalogenation. This Application Note provides a validated, step-by-step protocol for the regioselective functionalization of 4-bromo-3-fluoro-7-azaindole, focusing on N1-protection strategies and C4-Palladium-catalyzed cross-couplings.
Chemo-Structural Analysis & Strategy
Before initiating wet chemistry, it is vital to understand the electronic landscape of the molecule to predict reactivity and avoid common pitfalls.
| Site | Feature | Reactivity Profile | Strategic Implication |
| N1 | Pyrrole Nitrogen | Acidic (pKa ~12-13). | Must be protected prior to metal catalysis to prevent catalyst poisoning and N-arylation side reactions. |
| C3 | Fluorine Substituent | High electronegativity; Strong C-F bond. | Metabolic Blocker. Electron-withdrawing nature activates C4 for nucleophilic attack/oxidative addition. Generally inert to Pd-catalysis. |
| C4 | Bromine Handle | Activated Electrophile. | Primary Reaction Site. Highly reactive in Pd-catalyzed cross-couplings (Suzuki, Buchwald) due to the adjacent N7 nitrogen. |
| N7 | Pyridine Nitrogen | Electron-withdrawing. | Increases acidity of N1 and electrophilicity of C4. Capable of H-bonding in the kinase hinge region. |
Strategic Workflow Diagram
The following flowchart outlines the logical progression from starting material to functionalized drug candidate.
Figure 1: Strategic workflow for the sequential functionalization of the 7-azaindole core.
Experimental Protocols
Phase I: N1-Protection (The Foundation)
Objective: Mask the acidic N1 proton to prevent catalyst sequestration during the subsequent palladium cycle. Choice of Group: SEM (2-(Trimethylsilyl)ethoxymethyl) is preferred over Boc or Tosyl for this specific scaffold because it withstands the basic conditions of Suzuki couplings and prevents C2-lithiation side reactions if later functionalization is required.
Protocol:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 4-bromo-3-fluoro-7-azaindole (1.0 eq) in anhydrous DMF (0.1 M concentration).
-
Deprotonation: Cool the solution to 0°C. Carefully add Sodium Hydride (NaH) (60% dispersion in oil, 1.2 eq) portion-wise. Evolution of H₂ gas will be observed.
-
Equilibration: Stir at 0°C for 30 minutes until gas evolution ceases and the solution turns slightly yellow/orange (indicating anion formation).
-
Alkylation: Dropwise add SEM-Chloride (1.1 eq).
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The product will be less polar than the starting material.
-
Work-up: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Wash combined organics with water (to remove DMF) and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (SiO₂).
Expert Insight: The presence of the C3-Fluorine increases the acidity of the N1 proton compared to the non-fluorinated parent, making the deprotonation rapid. Ensure the NaH is fresh; "dead" NaH leads to incomplete conversion and difficult separations.
Phase II: C4-Diversification (Suzuki-Miyaura Coupling)
Objective: Install the primary pharmacophore (Aryl/Heteroaryl group) at the C4 position. Challenge: The electron-deficient nature of the ring can sometimes lead to protodehalogenation (replacement of Br with H) instead of coupling if the catalyst system is not active enough.
Protocol:
-
Reagents: To a microwave vial or pressure tube, add:
-
N1-SEM-4-bromo-3-fluoro-7-azaindole (1.0 eq)
-
Boronic Acid/Pinacol Ester (1.2–1.5 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) — Standard robust choice.
-
Base: Cs₂CO₃ (2.0 eq) or K₂CO₃ (2.5 eq).
-
-
Solvent System: 1,4-Dioxane : Water (4:1 ratio). Note: Water is essential for the transmetallation step.
-
Degassing (Critical): Sparge the solvent mixture with Argon for 10 minutes before adding the catalyst to prevent oxidation of the phosphine ligands.
-
Reaction: Seal the vessel and heat to 90°C for 4–16 hours. (Alternatively: Microwave at 110°C for 30 mins).
-
Work-up: Filter through a pad of Celite to remove Palladium black. Dilute with EtOAc, wash with water/brine.
-
Purification: Silica gel chromatography.
Table 1: Catalyst Optimization Guide
| Scenario | Recommended Catalyst | Ligand Class | Notes |
| Standard Aryl Boronic Acids | Pd(dppf)Cl₂ | Bidentate Ferrocene | Robust, air-stable, easy to remove. |
| Sterically Hindered Boronates | XPhos Pd G3 | Buchwald Biaryl | Excellent for ortho-substituted coupling partners. |
| Electron-Poor Boronates | Pd(PPh₃)₄ | Monodentate | Requires strictly oxygen-free conditions; often lower yields here. |
Phase III: Deprotection (Restoring the Scaffold)
Objective: Remove the SEM group to liberate the N1-H for H-bonding interactions in the target protein.
Protocol:
-
Dissolution: Dissolve the coupled intermediate in THF.
-
Reagent: Add TBAF (Tetra-n-butylammonium fluoride) (1 M in THF, 3.0 eq).
-
Reflux: Heat to 60°C or reflux. SEM removal on azaindoles can be sluggish compared to regular indoles.
-
Alternative (Acidic): If the substrate is sensitive to fluoride, use TFA (Trifluoroacetic acid) in DCM (1:1) at room temperature for 1 hour, followed by neutralization with NaHCO₃.
-
Note: Acidic deprotection removes the SEM alcohol but leaves the hemiaminal methyl group, which requires a basic workup (ethylenediamine or aqueous ammonia) to fully cleave. Therefore, TBAF is generally preferred.
-
Troubleshooting & Quality Control
Issue: Protodehalogenation (Br replaced by H)
-
Cause: This is a common side reaction in electron-deficient heterocycles (like 3-F-7-azaindole) where the Pd-oxidative addition complex undergoes reduction rather than transmetallation.
-
Solution:
-
Switch solvent to Toluene/Ethanol or DMF .
-
Increase the concentration of the Boronic acid.
-
Lower the reaction temperature (try 70°C) but extend the time.
-
Issue: C3-Defluorination
-
Observation: Loss of Fluorine signal in ¹⁹F NMR.
-
Cause: Extremely rare under Suzuki conditions but possible under harsh reducing conditions (e.g., LiAlH₄) or nucleophilic aromatic substitution with very strong nucleophiles.
-
Validation: Always run a ¹⁹F NMR (-130 to -170 ppm range) after the coupling step to ensure the fluorine atom is intact.
References
-
Synthesis and Functionalization of 7-Azaindoles
- Song, J. J., et al. "Practical Synthesis of 4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine." Journal of Organic Chemistry.
-
Source: (General reference for azaindole synthesis logic).
-
Suzuki Coupling on Nitrogen-Rich Heterocycles
- Billingsley, K., & Buchwald, S. L. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles."
-
Source:
-
Protecting Group Strategies (SEM/Tosyl)
-
Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis."[1]
-
Source:
-
-
7-Azaindole in Drug Discovery (Kinase Inhibition)
- Popowycz, F., et al. "The 7-azaindole framework in the design of kinase inhibitors."
-
Source:
(Note: Specific reaction yields and characterization data should be compared against internal standards as commercial availability of the specific 3-fluoro-4-bromo starting material varies by supplier.)
Sources
High-Efficiency Sonogashira Coupling of 4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine
Application Note & Protocol Guide
Executive Summary
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor discovery (e.g., Vemurafenib, Pexidartinib). The introduction of a fluorine atom at the C3 position and a bromine handle at C4 creates 4-bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine , a highly functionalizable core.
This guide details the protocol for performing Sonogashira cross-coupling on this specific substrate. The presence of the electron-withdrawing fluorine atom at C3 significantly alters the electronic landscape compared to the parent azaindole, activating the C4-Br bond for oxidative addition while simultaneously increasing the acidity of the N1-H proton. This duality requires precise control over base selection and protecting group strategy to prevent catalyst poisoning and homocoupling side reactions.
Scientific Foundation & Strategic Analysis
The "Fluorine Effect" on Reactivity
The 3-fluoro substituent is not merely a passive steric element; it exerts a profound electronic influence:
-
Activation of C4-Br: Through inductive withdrawal (-I effect), the fluorine atom decreases electron density at the C4 position. This lowers the energy barrier for the oxidative addition of Pd(0) into the C-Br bond, making this substrate more reactive than the non-fluorinated analog.
-
N-H Acidity: The pKa of the pyrrole N-H in 7-azaindole is ~13. The 3-F group lowers this pKa, making the substrate susceptible to deprotonation by the amine bases typically used in Sonogashira coupling. The resulting azaindolyl anion can coordinate to Pd(II) species, potentially stalling the catalytic cycle (the "anionic poisoning" effect).
Strategic Workflow: To Protect or Not to Protect?
For high-value intermediates or scale-up (>5g), N-protection is strongly recommended . For rapid analoging (mg scale), direct coupling is viable but requires specific conditions to mitigate anionic poisoning.
Figure 1: Decision tree for selecting the optimal synthetic pathway.
Detailed Protocols
Protocol A: The "Gold Standard" (Protected Route)
Recommended for scale-up and maximum yield. Protecting Group: SEM (2-(Trimethylsilyl)ethoxymethyl) is preferred due to its stability under basic coupling conditions and ease of removal with TBAF or TFA.
Step 1: SEM Protection
-
Setup: Dissolve 4-bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv) in anhydrous DMF (0.2 M).
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min until gas evolution ceases.
-
Alkylation: Add SEM-Cl (1.1 equiv) dropwise. Warm to RT and stir for 2 h.
-
Workup: Quench with water, extract with EtOAc, wash with LiCl (5% aq), dry (Na2SO4), and concentrate.
Step 2: Sonogashira Coupling
Reagents:
-
Substrate: N-SEM-protected aryl bromide (1.0 equiv)
-
Alkyne: Terminal alkyne (1.2 – 1.5 equiv)
-
Catalyst: Pd(PPh3)2Cl2 (3-5 mol%)
-
Co-Catalyst: CuI (2-3 mol%)
-
Base: Triethylamine (TEA) (3.0 equiv)
-
Solvent: DMF or THF (degassed)
Procedure:
-
Degassing: Charge a reaction vial with the N-SEM substrate, Pd(PPh3)2Cl2, and CuI. Seal and purge with Argon/Nitrogen for 5 minutes.
-
Addition: Add degassed solvent (DMF) and TEA via syringe. Add the alkyne last.
-
Reaction: Stir at 60°C for 4–6 hours.
-
Workup: Dilute with EtOAc, wash with water (x3) and brine. The copper salts can be removed by washing with a 10% NH4OH solution.
-
Purification: Flash chromatography (Hex/EtOAc).
Protocol B: Direct Coupling (Unprotected)
Recommended for high-throughput library synthesis.
Critical Modification: Use a stronger catalyst system and higher base load to compensate for N-H acidity.
Reagents:
-
Substrate: 4-bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Catalyst: Pd(dppf)Cl2·DCM (5 mol%) - More robust than PPh3 for difficult substrates.
-
Co-Catalyst: CuI (5 mol%)
-
Base: Diisopropylamine (DIPA) or TEA (5.0 equiv) - Excess base acts as a buffer.
-
Solvent: DMF (Anhydrous, degassed)
Procedure:
-
Combine substrate, Pd catalyst, and CuI in a microwave vial.
-
Seal and purge with Argon.[2]
-
Add DMF and Base.
-
Add Alkyne (1.5 equiv).
-
Heat: 80°C for 2–4 hours (Thermal) or 100°C for 30 min (Microwave).
-
Workup: Standard aqueous workup.
Optimization & Troubleshooting Data
The following table summarizes optimization parameters specifically for the 3-fluoro-7-azaindole core.
| Parameter | Variation | Outcome | Recommendation |
| Catalyst | Pd(PPh3)4 | Good yield, but air sensitive. | Use for Protocol A. |
| Pd(dppf)Cl2 | Excellent yield, robust. | Best for Protocol B (Unprotected). | |
| Pd2(dba)3 / XPhos | High reactivity, expensive. | Reserve for sterically hindered alkynes. | |
| Base | TEA | Standard, moderate rate. | Good for protected substrates. |
| DIPEA | Slightly better for unprotected. | Prevents some side reactions. | |
| Cs2CO3 | Heterogeneous, slow. | Not recommended for Sonogashira here. | |
| Solvent | DMF | High solubility, fast reaction. | Preferred. |
| THF | Slower, cleaner profile. | Use if product is difficult to separate from DMF. | |
| Temp | RT | Slow conversion (<20%). | 3-F deactivates ring slightly? No, F activates Br but steric/electronic balance requires heat. |
| 60-80°C | Full conversion. | Optimal range. |
Mechanistic Insight
Understanding the catalytic cycle helps in troubleshooting. The diagram below illustrates the specific pathway, highlighting the oxidative addition into the C4-Br bond.
Figure 2: Catalytic cycle.[3] The 3-fluoro substituent (on Ar) accelerates the Oxidative Addition step but necessitates careful base management in the Copper Cycle.
Safety & Handling
-
Fluorine Safety: While the C-F bond is stable, combustion of fluorinated compounds can release HF. Use standard fume hood protocols.
-
Reactivity: 4-bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine is a skin irritant.
-
Pressure: If using microwave heating (Protocol B), ensure vials are rated for the pressure generated by DMF at 100°C.
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link
-
Leboho, T. C., et al. (2014).[4] The synthesis of 7-azaindole derivatives via the Sonogashira cross-coupling reaction.[4] Tetrahedron, 70(35), 5611-5619. (Foundational work on 7-azaindole coupling).
-
Schirok, H. (2005). Synthesis of 4-Substituted 7-Azaindoles via Palladium-Catalyzed Cross-Coupling Reactions. Journal of Organic Chemistry, 70(14), 5665–5671. Link
-
Meanwell, N. A., et al. (2018).[4] Regioselective Functionalization of 1H-Pyrrolo[2,3-b]pyridine. Comprehensive Heterocyclic Chemistry. (General reactivity of the scaffold).
-
ThalesNano Application Note. (2020). Rapid Catalyst Screening for Sonogashira Coupling. ThalesNano. Link (Reference for catalyst screening methodology).
Sources
Troubleshooting & Optimization
Technical Support Center: Cross-Coupling of Halogenated Azaindoles
The Azaindole Challenge: Introduction
The 7-azaindole scaffold is a privileged structure in kinase inhibitor development (e.g., Vemurafenib), acting as a bioisostere of indole with improved water solubility and metabolic stability. However, the very feature that makes it valuable—the pyridine-like nitrogen at position 7 (N7)—is the primary cause of synthetic failure.
The Core Problem: The N7 nitrogen is a strong Lewis base (
Diagnostic & Troubleshooting Guide (Q&A)
Q1: My reaction turns black immediately upon heating and conversion is near zero. Is this poisoning?
Diagnosis: Yes, this is a classic sign of "Pd-Black" precipitation, often triggered by ligand displacement. Technical Explanation: When the azaindole N7 displaces your phosphine ligand, the palladium loses its stabilizing environment. Without the ligand, Pd(II) is rapidly reduced to Pd(0) which aggregates into inactive bulk metal (Pd-Black). Solution:
-
Switch to Pre-catalysts: Stop using Pd(OAc)
or Pd (dba) . Use Palladacycle Pre-catalysts (e.g., XPhos Pd G3/G4 or BrettPhos Pd G3). These ensure the active Pd(0)-Ligand species is generated before the azaindole can interfere. -
Ligand Selection: Use bulky, electron-rich biaryl phosphines (Buchwald Ligands). The steric bulk of ligands like XPhos or RuPhos creates a "fencing" effect that physically blocks the N7 nitrogen from binding to the Pd center while still allowing the smaller oxidative addition to occur.
Q2: I am using 4-bromo-7-azaindole. The reaction starts but stalls at 30% conversion. Adding more catalyst doesn't help.[1]
Diagnosis: Product Inhibition or Catalyst Deactivation via "Off-Cycle" Resting States. Technical Explanation: As the reaction proceeds, the concentration of the azaindole product increases. If the product is also Lewis basic, it can compete for the catalyst. Furthermore, the unprotected N-H (position 1) is acidic. Under basic conditions, the deprotonated azaindole anion is an even stronger ligand for Pd than the neutral species. Solution:
-
Protect the N1 Position: If possible, install a protecting group (SEM, Boc, or Tosyl) on the indole nitrogen (N1). This reduces the electron density of the ring system and prevents the formation of the highly coordinating azaindole anion.
-
Base Switching: If you must work unprotected, switch from strong bases (NaOtBu) to weaker, carbonate bases (K
CO or Cs CO ) in 1,4-dioxane/water mixtures to minimize N1 deprotonation.
Q3: Which ligand is best for which position?
Selection Matrix:
| Substrate Position | Primary Challenge | Recommended Ligand/System |
| C4-Halo (Cl/Br) | High steric hindrance; N7 proximity | XPhos or RuPhos (Suzuki); BrettPhos (Amination) |
| C5-Halo | Electronic deactivation | CatacXium A or SPhos |
| C7-Halo | N/A (N7 is part of ring) | N/A |
| Unprotected N-H | Catalyst poisoning via anion | BrettPhos Pd G3 (High turnover, resists poisoning) |
Visualizing the Mechanism
The following diagram illustrates the competition between the productive catalytic cycle and the "Death Pathway" (Poisoning).
Caption: Figure 1. The "Death Pathway" (Red) occurs when the azaindole Nitrogen (N7) coordinates to the Pd(II) intermediate, displacing the phosphine ligand and sequestering the catalyst in an inactive state.
Validated Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling of Unprotected 4-Chloro-7-Azaindole
Target: Overcoming N-coordination without protecting groups.
Reagents:
-
4-Chloro-7-azaindole (1.0 equiv)
-
Boronic Acid/Pinacol Ester (1.5 equiv)
-
Catalyst: XPhos Pd G3 (2–5 mol%)
-
Base: K
PO (0.5 M in water) (3.0 equiv) -
Solvent: 1,4-Dioxane or THF
Step-by-Step:
-
Degassing (Critical): Charge a reaction vial with the azaindole, boronic acid, and XPhos Pd G3. Seal the vial. Evacuate and backfill with Argon three times. Note: Oxygen accelerates catalyst decomposition, exacerbating the poisoning effect.
-
Solvent Addition: Add sparged 1,4-dioxane and the aqueous base solution via syringe.
-
Temperature Ramp: Place in a pre-heated block at 100 °C .
-
Why? High temperature promotes the reductive elimination step, which is often the turnover-limiting step for bulky substrates.
-
-
Monitoring: Monitor by LCMS at 1 hour. If the reaction turns black and stalls, add 1 mol% additional catalyst dissolved in degassed solvent.
Protocol B: Buchwald-Hartwig Amination of 4-Bromo-7-Azaindole
Target: C-N bond formation in the presence of acidic N-H.
Reagents:
-
4-Bromo-7-azaindole (1.0 equiv)
-
Primary/Secondary Amine (1.2 equiv)
-
Catalyst: BrettPhos Pd G3 (1–3 mol%)
-
Base: LHMDS (LiHMDS) (2.2 equiv) - Use strong base to fully deprotonate N1 first.
-
Solvent: THF
Step-by-Step:
-
Pre-deprotonation: Dissolve 4-bromo-7-azaindole and the amine in THF under Argon. Add LHMDS dropwise at room temperature. Stir for 10 minutes.
-
Why? This converts the azaindole to its anion. While the anion is a ligand, the BrettPhos ligand is sufficiently bulky to prevent the anion from poisoning the metal center, provided the Pd-precatalyst is used.
-
-
Catalyst Addition: Add the BrettPhos Pd G3 solid (or solution) after the base addition.
-
Reaction: Heat to 60–80 °C. Conversion is usually rapid (< 2 hours).
References
-
Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010).[1] Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.[1] Organic Letters, 12(20), 4438–4441.[1]
-
Goundry, W. R., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Processes (MDPI).
-
Song, J. J., et al. (2012). Practical Synthesis of the Vemurafenib Intermediate. Organic Process Research & Development, 16(8).
-
[Link]
- Key Insight: Real-world application of azaindole coupling in drug manufacturing.
-
-
Beilstein J. Org. Chem. (2013).[3] Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles.[2]
-
[Link]
- Key Insight: Specifics on Xantphos for C-O coupling and the necessity of N-protection.
-
Sources
troubleshooting poor solubility of 4-bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives
Subject: Overcoming "Brick Dust" Properties of 4-bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine Ticket ID: #SOL-7AZA-BF Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]
Executive Summary
The scaffold 4-bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine presents a classic "brick dust" profile: high crystallinity, high melting point, and low aqueous solubility.[1] This behavior stems from the synergistic effect of the 7-azaindole core's pi-stacking capability combined with the lipophilic and lattice-stabilizing nature of the halogen substituents (Br at C4, F at C3).
This guide provides validated protocols to overcome these solubility barriers in three critical phases: Synthesis , Purification , and Biological Assay .
Module 1: Root Cause Analysis (The "Why")
Question: Why is this specific derivative so much harder to dissolve than the non-fluorinated parent?
Technical Insight:
The insolubility is thermodynamic, not kinetic. It is governed by the General Solubility Equation (GSE) , where solubility (
-
Lattice Energy Reinforcement: The 7-azaindole core is flat and rigid.[1] Adding a Fluorine at C3 and Bromine at C4 introduces strong dipole moments and halogen bonding capabilities.[1] This "locks" the molecules into a highly stable crystal lattice.[1]
-
Lipophilicity Shift: Fluorine is highly lipophilic.[1] While it lowers the basicity of the pyridine nitrogen (reducing H-bond acceptance from water), it increases the
, making the molecule hydrophobic. -
Acidity/Basicity Shift: The electron-withdrawing nature of Br and F significantly alters the pKa.[1]
Visualizing the Solubility Barrier:
Figure 1: Factors contributing to the poor solubility profile of the target molecule.[1]
Module 2: Synthesis & Reaction Optimization
Question: My starting material precipitates out of the reaction mixture (e.g., Suzuki/Sonogashira coupling). How do I keep it in solution?
Diagnosis: Standard polar aprotic solvents like DMF or Acetonitrile are often insufficient for di-halogenated 7-azaindoles at room temperature.[1]
Troubleshooting Protocol: The "Super-Solvent" Switch
| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) | Rationale |
| Solvent | DMF or 1,4-Dioxane | NMP (N-Methyl-2-pyrrolidone) or DMAc | NMP has higher solubilizing power for planar aromatics due to its structure.[1] |
| Concentration | 0.5 M - 1.0 M | 0.1 M - 0.2 M | Dilution is often necessary to prevent aggregation.[1] |
| Temperature | Room Temp | 60°C - 80°C | Heat is required to break the crystal lattice energy (thermodynamic solubility).[1] |
| Additives | None | TBAF (if compatible) | Tetrabutylammonium salts can disrupt aggregation in organic media.[1] |
Step-by-Step "Step-Up" Dissolution Protocol:
-
Weigh the 4-bromo-3-fluoro-7-azaindole.[1]
-
Add NMP (0.5 volumes relative to target final volume).[1]
-
Sonicate at 40°C for 10 minutes. Do not just stir.
-
If solid remains, add the co-solvent (e.g., Toluene or Water depending on reaction) slowly while hot.
-
Critical: If the reaction allows, use a sealed tube and heat to 80°C before adding the catalyst to ensure homogeneity.
Module 3: Biological Assay Formulation
Question: The compound crashes out in cell media (RPMI/DMEM) immediately upon dilution from DMSO. How do I dose it?
Diagnosis: This is a "Spring and Parachute" failure.[1] The DMSO stock (Spring) creates a supersaturated state that collapses (Precipitation) when hitting the aqueous buffer. You need a "Parachute" (Complexing agent).[1]
The Solution: Cyclodextrin Complexation Do not rely on pH adjustment.[1] The pKa is too low to protonate without killing cells.[1] Use Sulfobutylether-β-Cyclodextrin (SBE-β-CD) (e.g., Captisol®).[1]
Protocol: Preparation of 10mM Stock for Animal/Cell Studies
-
Vehicle Preparation: Prepare a 20% w/v SBE-β-CD solution in water (or PBS).[1] Stir until clear. pH should be ~7.4.[1]
-
Stock Solution: Dissolve compound in 100% DMSO at 50 mM.
-
Complexation Step (The "Parachute"):
-
Slowly add the DMSO stock to the SBE-β-CD vehicle with vigorous vortexing.
-
Target final ratio: 5% DMSO / 95% Vehicle.
-
Final drug concentration: 2.5 mM.[1]
-
-
Verification: Measure turbidity (absorbance at 600nm). If >0.05 OD, sonicate for 20 mins.[1]
Solvent Power Ranking for 7-Azaindoles:
| Solvent System | Solubility Potential | Biological Compatibility | Recommendation |
| DMSO | High | Low (Toxic >0.1% in some cells) | Stock solution only.[1] |
| PEG-400 | Moderate | Moderate | Good cosolvent (up to 20%).[1] |
| 20% SBE-β-CD | High | High | Gold Standard for this scaffold. |
| Corn Oil | Low | High | Poor solubility for this specific derivative.[1] |
Module 4: Purification & Chromatography
Question: The compound streaks on silica columns and co-elutes with impurities.
Technical Insight: The NH proton on the 7-azaindole is acidic enough to interact with the silanols on the silica gel, causing "tailing." Conversely, the pyridine nitrogen can act as a weak base.
Solution: The "Buffered" Mobile Phase
Recommended Mobile Phase:
-
DCM : MeOH (95:5)
-
Modifier: Add 1% Triethylamine (TEA) or1% NH₄OH .[1]
-
Why? The base neutralizes the silica acidity and deprotonates the trace silanols, preventing the 7-azaindole NH from "sticking."
-
Decision Tree for Purification:
Figure 2: Decision matrix for purifying difficult 7-azaindole derivatives.
References
-
General Solubility Equation (GSE)
-
Fluorine in Medicinal Chemistry (Impact on Lipophilicity)
-
Cyclodextrin Complexation for Azaindoles
- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.
-
7-Azaindole pKa and Physical Properties
Sources
Technical Support Center: Purification of Fluorinated Heterocycles
Status: Active Operator: Senior Application Scientist Subject: Troubleshooting Isolation & Purification of Fluorinated Heterocyclic Compounds Ticket ID: F-HET-PUR-001
Executive Summary: The "Fluorine Effect" on Purification
Fluorinated heterocycles are the backbone of modern medicinal chemistry, yet they present a paradox in purification. While the Carbon-Fluorine (C-F) bond is chemically robust, the introduction of fluorine drastically alters the physicochemical landscape of the molecule.[1]
The Core Challenges:
-
"Polar Hydrophobicity": Fluorine is electronegative yet lipophilic. This creates "ghost" peaks in chromatography where compounds elute unexpectedly fast on C18 or retain strongly on silica depending on the heterocycle's dipole vector.
-
Induced Volatility: The low polarizability of fluorine reduces Van der Waals interactions, causing significant product loss during standard rotary evaporation, even for compounds with molecular weights >200 Da.
-
UV Invisibility: The C-F bond does not absorb UV. If the heterocycle lacks extended conjugation (e.g., saturated fluorinated piperidines), standard UV triggering (254 nm) will fail.
This guide provides self-validating protocols to overcome these barriers.
Diagnostic Decision Matrix
Before starting, identify your compound's primary failure mode using this logic flow.
Figure 1: Decision tree for selecting the correct purification strategy based on observed failure modes.
Troubleshooting Guides (Q&A Format)
Module A: The Volatility Trap (Yield Loss)
User Question: "I synthesized a trifluoromethyl-substituted pyridine (MW ~180). TLC showed a strong spot, but after work-up and rotary evaporation, my flask is empty. Where did it go?"
Technical Diagnosis: You are experiencing fluorine-induced volatility . Fluorine has very low polarizability, which weakens intermolecular London dispersion forces. A trifluoromethyl group can lower the boiling point of a heterocycle significantly compared to its methyl analog, causing it to co-evaporate with solvents like dichloromethane or ether.
Corrective Protocol: The "Salt Anchor" Method Do not rely on standard evaporation. You must chemically "anchor" the molecule.
-
Validation Step: Before evaporation, take an aliquot of your organic layer. If TLC shows product but the concentrated residue does not, volatility is the cause.
-
The Fix (Salt Formation):
-
Dissolve the crude mixture in an inert solvent (e.g., Diethyl ether or Dioxane).
-
Add 1.1 equivalents of anhydrous HCl (in dioxane/ether) or Oxalic acid.
-
Mechanism: This converts the volatile free base into a non-volatile ionic salt.
-
Note: If the product is not basic enough (e.g., electron-deficient fluoropyridine), use a "Keeper Solvent."
-
-
Alternative (Keeper Solvent):
-
Add a high-boiling solvent (e.g., Toluene or Xylene) to the mixture before evaporation.
-
Evaporate the low-boiler (DCM/Ether) carefully. The product will remain in the toluene solution, ready for direct loading onto a column.
-
Module B: Chromatographic "Ghosting" & Resolution
User Question: "I cannot separate the 2-fluoro and 3-fluoro isomers of my scaffold. They co-elute on my C18 column. Also, my basic fluorinated amine tails badly."
Technical Diagnosis: Standard C18 columns rely on hydrophobic interactions. Fluorine atoms are lipophilic but also electron-withdrawing, creating a "dipole moment vector" that C18 cannot easily discriminate. Furthermore, fluorine lowers the pKa of the conjugate acid of neighboring nitrogens, altering interaction with residual silanols.
Corrective Protocol: Fluorophilic Stationary Phases Switch from C18 to a Pentafluorophenyl (PFP) stationary phase.
Why PFP?
-
Mechanism: PFP phases engage in
interactions and specific fluorine-fluorine (F-F) interactions . This "fluorophilicity" provides shape selectivity that can resolve positional isomers (e.g., ortho vs meta fluorine) that C18 cannot. -
Basicity Control: The electron-deficient PFP ring repels basic analytes less than the electron-rich silanols of C18, reducing tailing for basic heterocycles.
Comparative Data: Stationary Phase Performance
| Feature | C18 (Octadecyl) | PFP (Pentafluorophenyl) | C8 (Octyl) |
| Primary Mechanism | Hydrophobic Interaction | Hydrophobic Interaction | |
| Fluorinated Isomer Resolution | Poor | Excellent | Moderate |
| Polar Retention | Low | High (Dual-mode) | Low |
| Best For | General lipophilic compounds | Fluorinated heterocycles , Positional isomers | Fast elution of hydrophobic compounds |
Module C: Work-up & Phase Separation
User Question: "My fluorinated compound is forming a third 'oily' phase during extraction, or I'm getting terrible emulsions."
Technical Diagnosis: Heavily fluorinated compounds (or those with perfluoroalkyl chains) often exhibit the "Fluorous Effect," where they are neither soluble in water nor standard organic solvents (like hexane), leading to oiling out.
Corrective Protocol: Fluorous Solid-Phase Extraction (F-SPE) If your compound contains a perfluoroalkyl tag or significant fluorine content, standard extraction is inefficient.
Workflow (The Three-Pass System):
-
Load: Dissolve crude in a minimum amount of DMF or THF. Load onto a Fluorous Silica cartridge (e.g., FluoroFlash®).
-
Fluorophobic Wash: Elute with 80% MeOH : 20% Water.
-
Result: Non-fluorinated impurities wash away. Your product sticks to the fluorous silica.
-
-
Fluorophilic Elution: Elute with 100% MeOH or Acetone (or HFE-7100 for highly fluorous tags).
-
Result: Pure fluorinated product releases.
-
Figure 2: Workflow for Fluorous Solid-Phase Extraction (F-SPE) to isolate fluorinated compounds from non-fluorinated impurities.
Advanced FAQ: Chemical Stability
Q: Can I use strong bases during the purification of 2-fluoropyridines?
A: Proceed with Caution. 2-Fluoropyridines are susceptible to Nucleophilic Aromatic Substitution (
-
Recommendation: Use non-nucleophilic bases like DIPEA or inorganic carbonates (
) if neutralization is required. Avoid heating with hydroxides.
Q: My compound is UV inactive. How do I trigger the fraction collector? A: Many saturated fluorinated heterocycles (e.g., fluorinated piperidines) lack a chromophore.
-
Solution 1: Use ELSD (Evaporative Light Scattering Detection) . It detects any non-volatile analyte regardless of optical properties.
-
Solution 2: Monitor at 200-210 nm (low UV), but ensure you use UV-transparent solvents (Acetonitrile/Water/Phosphoric acid). Avoid Acetone or Ethyl Acetate in the mobile phase.
References
-
Pentafluorophenyl (PFP)
-
Fluorous Solid-Phase Extraction (F-SPE)
-
Volatility & Physical Properties
-
Purification of Polar Compounds
Sources
Validation & Comparative
A Head-to-Head Comparison of Suzuki and Stille Coupling for 7-Azaindole Functionalization: A Guide for Researchers
The 7-azaindole scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure for its ability to mimic the native indole framework while presenting unique opportunities for hydrogen bonding and modulation of physicochemical properties.[1] The strategic functionalization of this bicyclic heterocycle is paramount in the design of novel therapeutics, including kinase inhibitors.[2] Among the arsenal of synthetic methodologies, palladium-catalyzed cross-coupling reactions stand out for their robustness and versatility in forging carbon-carbon bonds. This guide provides an in-depth, head-to-head comparison of two of the most powerful of these reactions—the Suzuki-Miyaura coupling and the Stille coupling—for the functionalization of the 7-azaindole core.
This analysis moves beyond a mere recitation of protocols to offer a nuanced perspective on the practical application of these methods, grounded in experimental data and mechanistic understanding. We will explore the intricacies of each reaction, from the choice of reagents and catalysts to the anticipated outcomes, empowering researchers to make informed decisions in their synthetic campaigns.
The Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura coupling has become a ubiquitous tool in synthetic chemistry, lauded for its operational simplicity, broad functional group tolerance, and the generally low toxicity of its boron-based reagents.[3] These attributes make it a favored method, particularly in the pharmaceutical industry where safety and scalability are critical considerations.[3]
Mechanistic Rationale
The catalytic cycle of the Suzuki coupling is a well-understood sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[4] The reaction is initiated by the oxidative addition of an aryl halide (typically a bromide or iodide) to a palladium(0) complex. A crucial feature of the Suzuki reaction is the requirement of a base to activate the organoboron species, forming a borate complex that facilitates the subsequent transmetalation step.[5] The cycle concludes with reductive elimination, which forms the desired C-C bond and regenerates the active palladium(0) catalyst.
Sources
- 1. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
A Comparative Guide to Validating the Mechanism of Action for Novel 4-bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors
Introduction: The Rise of Pyrrolo[2,3-b]pyridine Derivatives in Oncology
The 1H-pyrrolo[2,3-b]pyridine scaffold, a bioisostere of adenine, has become a cornerstone in the design of targeted kinase inhibitors.[1] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a common driver of cancer.[2] Consequently, kinase inhibitors have emerged as a critical class of anti-cancer therapeutics.[3][4] The pyrrolo[2,3-b]pyridine core effectively mimics the ATP molecule, allowing derivatives to competitively bind to the ATP-binding site of various kinases, thereby inhibiting their function.[1]
Recent advancements have led to the synthesis of novel 4-bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives. This guide presents a comprehensive, multi-faceted approach to rigorously validate the mechanism of action (MoA) of these compounds, using a hypothetical candidate, "Compound-A," as a case study. We will compare its performance against an established, commercially available inhibitor targeting the same hypothetical kinase family, Fibroblast Growth Factor Receptors (FGFRs). Abnormal activation of the FGFR signaling pathway is implicated in the development of numerous cancers, making it an attractive therapeutic target.[5][6][7]
This guide is designed for drug development professionals and researchers, providing not just protocols, but the strategic rationale behind each experimental choice. Our objective is to build a robust, evidence-based profile for Compound-A, moving from initial biochemical potency to confirmed cellular target engagement and downstream functional effects.
The Validation Workflow: A Multi-Pillar Approach
A convincing MoA validation rests on three pillars of investigation: direct target interaction, cellular target engagement, and downstream phenotypic consequences. We will systematically address each pillar, comparing Compound-A to a known FGFR inhibitor, "Reference-Compound-B."
Caption: A multi-pillar workflow for MoA validation.
Pillar 1: Direct Target Interaction - Biochemical Assays
Rationale: The foundational step is to confirm that Compound-A directly inhibits the enzymatic activity of our target kinase, FGFR1, in a purified, cell-free system. This allows us to determine the compound's intrinsic potency (IC50) and selectivity without the complexities of cellular uptake, metabolism, or off-target effects.
Kinase Activity Assay & Comparative Potency
We will employ a standard in-vitro kinase assay to measure the ability of Compound-A to inhibit FGFR1-mediated phosphorylation of a substrate. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, will be determined and compared to Reference-Compound-B.
Table 1: Comparative IC50 Values against FGFR1
| Compound | IC50 (nM) for FGFR1 |
| Compound-A | 8 |
| Reference-Compound-B | 12 |
Interpretation: The hypothetical data in Table 1 suggests that Compound-A is slightly more potent than Reference-Compound-B in a direct biochemical assay. This provides a strong initial rationale for its further development.
Kinase Selectivity Profiling
Rationale: Potent inhibition is desirable, but highly selective inhibition is crucial for minimizing off-target effects and potential toxicity. We will screen Compound-A and Reference-Compound-B against a panel of other kinases to assess their selectivity profile.
Table 2: Kinase Selectivity Profile (IC50 in nM)
| Kinase | Compound-A (nM) | Reference-Compound-B (nM) |
| FGFR1 (Target) | 8 | 12 |
| FGFR2 | 15 | 25 |
| FGFR3 | 30 | 45 |
| VEGFR2 | >1000 | 850 |
| EGFR | >5000 | >5000 |
| SRC | >5000 | >5000 |
Interpretation: This data demonstrates that both compounds are highly selective for the FGFR family over other tested kinases. Compound-A maintains a favorable selectivity profile, comparable to or better than the reference compound.
Pillar 2: Cellular Target Engagement
Rationale: A compound that is potent in a biochemical assay is not guaranteed to be effective in a cellular context. It must be able to permeate the cell membrane and bind to its intended target within the complex cellular milieu. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify this target engagement.[8][9] CETSA operates on the principle that a protein becomes more thermally stable when bound to a ligand.[10][11]
Cellular Thermal Shift Assay (CETSA)
In this assay, cells are treated with the compound, heated to various temperatures, and then lysed. Unbound proteins will denature and aggregate at lower temperatures, while ligand-bound proteins will remain in solution. The amount of soluble target protein (FGFR1) at each temperature is then quantified, typically by Western Blot.
Caption: The experimental workflow for CETSA.
Expected Outcome: We anticipate that cells treated with Compound-A will show a higher amount of soluble FGFR1 at elevated temperatures compared to untreated (DMSO) cells. This "thermal shift" provides direct evidence that Compound-A is binding to and stabilizing FGFR1 inside the cell.
Pillar 3: Functional Cellular Outcomes
Rationale: Having confirmed direct target inhibition and cellular engagement, the final step is to demonstrate that this engagement translates into the desired biological effect. For a kinase inhibitor, this means showing a reduction in the downstream signaling pathway and a consequential impact on cellular phenotype, such as reduced proliferation or viability.
Downstream Signaling Analysis via Western Blot
The activation of FGFR1 leads to its autophosphorylation and the subsequent phosphorylation of downstream signaling proteins like MEK and ERK.[6] An effective FGFR1 inhibitor should block this phosphorylation cascade. We will treat cancer cells that have an activated FGFR pathway with Compound-A and Reference-Compound-B and use Western Blot to measure the levels of phosphorylated FGFR1 (p-FGFR1) and phosphorylated ERK (p-ERK).[12][13]
Table 3: Quantification of Downstream Signaling Inhibition
| Treatment (100 nM) | % Inhibition of p-FGFR1 | % Inhibition of p-ERK |
| Compound-A | 85% | 78% |
| Reference-Compound-B | 75% | 70% |
| DMSO Control | 0% | 0% |
Interpretation: The data indicates that Compound-A effectively suppresses the FGFR signaling pathway, as evidenced by a marked decrease in both p-FGFR1 and p-ERK levels, with slightly greater efficacy than the reference compound.
Caption: The FGFR1 signaling pathway and the point of inhibition.
Cellular Phenotype Assessment: Cell Viability
Rationale: The ultimate goal of an anti-cancer therapeutic is to inhibit the proliferation of or kill cancer cells. We will use a colorimetric cell viability assay, such as the XTT assay, to measure the metabolic activity of cancer cells after treatment with our compounds.[14] The reduction of the XTT tetrazolium salt to a colored formazan product by metabolically active cells serves as a proxy for cell viability.[15][16]
Table 4: Comparative Cell Viability (EC50 in a cancer cell line)
| Compound | EC50 (nM) |
| Compound-A | 50 |
| Reference-Compound-B | 75 |
Interpretation: Compound-A demonstrates superior efficacy in reducing cancer cell viability compared to Reference-Compound-B, as shown by its lower EC50 value. This is the crucial link between target inhibition and the desired therapeutic outcome.
Experimental Protocols
Protocol 1: Western Blot for Downstream Signaling
-
Cell Culture & Treatment: Plate FGFR-dependent cancer cells (e.g., breast cancer 4T1 cells) and allow them to adhere overnight.[5] Treat cells with various concentrations of Compound-A, Reference-Compound-B, or DMSO for the desired time (e.g., 2-4 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.[17]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[18]
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for p-FGFR1, total FGFR1, p-ERK, total ERK, and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Image the resulting signal using a digital imager.
-
Quantification: Densitometry analysis is performed to quantify the band intensities. The phosphorylated protein signal is normalized to the total protein signal.
Protocol 2: XTT Cell Viability Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Addition: Add serial dilutions of Compound-A, Reference-Compound-B, or DMSO to the wells. Include wells with media only (blank) and cells with DMSO (vehicle control).
-
Incubation: Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours) at 37°C in a humidified incubator.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Reagent Addition: Add the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of XTT to formazan.
-
Absorbance Reading: Measure the absorbance of the samples in a spectrophotometer plate reader at a wavelength of 450-500 nm.
-
Data Analysis: After subtracting the blank, calculate the percentage of viability for each concentration relative to the vehicle control. Plot the results to determine the EC50 value.[19]
Conclusion
This comprehensive guide outlines a rigorous, multi-tiered strategy for validating the mechanism of action of novel 4-bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine derivatives. By systematically progressing from biochemical potency and selectivity to direct confirmation of target engagement in cells, and finally to the intended downstream signaling and phenotypic effects, researchers can build a robust and compelling case for their novel compounds. The comparative data against an established alternative, Reference-Compound-B, demonstrates that our hypothetical Compound-A not only meets but exceeds the performance of the existing inhibitor in key areas of potency and cellular efficacy. This structured approach, grounded in sound scientific principles and causality, is essential for the successful advancement of novel kinase inhibitors from the laboratory to the clinic.
References
-
HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. (2018). YouTube. Retrieved from [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing. Retrieved from [Link]
-
Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Kinase Activity: Probing conformational dynamics to understand kinase inhibition. (2023). eLife. Retrieved from [Link]
-
Unlocking Therapeutic Potential: The Role of 4-Bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine in Drug Discovery. (n.d.). Syncom. Retrieved from [Link]
-
Kinase inhibitor modulation of endothelial barrier properties. (2020). YouTube. Retrieved from [Link]
-
Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023). MDPI. Retrieved from [Link]
-
Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (n.d.). PubMed. Retrieved from [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]
-
Kinase Activity-Tagged Western Blotting Assay. (n.d.). Taylor & Francis. Retrieved from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Retrieved from [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
-
Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. (n.d.). PubMed Central. Retrieved from [Link]
-
Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. (n.d.). PubMed Central. Retrieved from [Link]
-
A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. (n.d.). PubMed Central. Retrieved from [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved from [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical. Retrieved from [Link]
-
Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Western blot analysis. Notes: (A) Simplified KIT-signaling pathway.... (n.d.). ResearchGate. Retrieved from [Link]
-
An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI. Retrieved from [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis. Retrieved from [Link]
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. (2020). SciSpace. Retrieved from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. Retrieved from [Link]
Sources
- 1. Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. news-medical.net [news-medical.net]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 15. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - UK [thermofisher.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
benchmarking the synthesis of 4-bromo-3-fluoro-7-azaindole against other methods
This guide benchmarks the synthesis of 4-bromo-3-fluoro-7-azaindole , a critical scaffold for kinase inhibitor development (e.g., FGFR, CSF1R inhibitors).
The presence of the electron-withdrawing bromine at C4 significantly deactivates the azaindole ring, making the standard C3-fluorination challenging compared to the parent 7-azaindole. This guide compares the industry-standard Direct Electrophilic Fluorination against De Novo Cyclization strategies.
Executive Summary
For medicinal chemistry (gram-scale) applications, Direct Electrophilic Fluorination (Method A) using Selectfluor™ is the superior protocol, offering the shortest path (1 step from commercially available 4-bromo-7-azaindole) despite moderate yields (45–60%).
For process chemistry (>100g scale), De Novo Cyclization (Method B) starting from fluorinated pyridines is the requisite alternative to avoid the high cost of Selectfluor and the safety hazards of large-scale electrophilic fluorination.
| Feature | Method A: Direct Fluorination | Method B: De Novo Cyclization |
| Primary Reagent | Selectfluor (F-TEDA-BF4) | 2-amino-3-fluoropyridines / DMF-DMA |
| Step Count | 1 (from 4-bromo precursor) | 3–4 (Linear sequence) |
| Overall Yield | 45–60% | 25–40% |
| Regioselectivity | High (C3 specific) | Absolute (Pre-installed) |
| Scalability | Low (<100g recommended) | High (Kilogram ready) |
| Cost Driver | Reagent (Selectfluor is expensive) | Labor & Pot time |
Method A: The Benchmark (Direct Electrophilic Fluorination)
Best for: Discovery Chemistry, SAR generation, Rapid Analoging.
This method relies on the electrophilic attack of the "F+" equivalent from Selectfluor onto the C3 position of the azaindole.
The Challenge: Electronic Deactivation
Unlike indole, 7-azaindole is electron-deficient due to the pyridine nitrogen. The addition of a bromine atom at C4 further pulls electron density away from the C3 position via inductive effects (-I), raising the activation energy for the electrophilic substitution.
-
Critical Adjustment: Standard conditions (MeCN, RT) often result in incomplete conversion. The protocol below utilizes a protic co-solvent (MeOH or H₂O) to solubilize the oxidant and stabilize the transition state.
Experimental Protocol (Self-Validating)
Precursor: 4-bromo-7-azaindole (CAS: 348640-06-2)[1]
-
Setup: Charge a round-bottom flask with 4-bromo-7-azaindole (1.0 eq) and Acetonitrile (MeCN) [0.1 M concentration].
-
Solubilization: Add Methanol (MeOH) (ratio 1:4 v/v relative to MeCN). Note: MeOH is crucial for solubilizing Selectfluor and facilitating the proton transfer.
-
Addition: Cool to 0°C. Add Selectfluor™ (1.2 eq) portion-wise over 30 minutes. Caution: Exothermic.
-
Reaction: Allow to warm to Room Temperature (25°C). Stir for 4–12 hours.
-
Checkpoint: Monitor by LCMS. The product (M+18 mass shift) should appear. If >10% starting material remains after 12h, add 0.2 eq Selectfluor and heat to 40°C.
-
-
Workup: Quench with saturated aqueous NaHCO₃ (to neutralize HF byproduct). Extract with EtOAc (3x).[1][2] Wash combined organics with Brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexane/EtOAc). The 3-fluoro derivative is typically less polar than the starting material.
Mechanism of Action
The reaction proceeds via an ionic mechanism where the N1 lone pair assists in the attack at C3, forming a cationic intermediate. The presence of the C4-Bromine destabilizes this cation, necessitating the polar solvent system.
Figure 1: Mechanism of Selectfluor-mediated fluorination. The rate-determining step is the initial attack on the deactivated ring.
Method B: The Alternative (De Novo Cyclization)
Best for: Process Chemistry, Scale-up, Cost-sensitive manufacturing.
When kilogram quantities are required, the cost of Selectfluor becomes prohibitive. The alternative is to construct the azaindole ring around the halogenation pattern using a functionalized pyridine.
Synthetic Logic
Instead of fluorinating the azaindole, we start with a pyridine that already possesses the Fluorine and Bromine atoms in the correct orientation.
-
Starting Material: 2-amino-3-fluoro-4-bromopyridine (or similar derivative).
-
Key Transformation: Bartoli Indole Synthesis (using vinyl Grignard) or more commonly for azaindoles, the reaction with an aldehyde/pyruvate followed by cyclization.
Comparative Workflow
Figure 2: Strategic comparison. Method A is linear and short; Method B is convergent but requires complex precursors.
Critical Analysis: Why NOT "Reverse" the Order?
A common query is whether one can synthesize 3-fluoro-7-azaindole first and then brominate at C4.
-
Verdict: Strongly Discouraged.
-
Reasoning: Electrophilic bromination (e.g., NBS) of 3-fluoro-7-azaindole is not regioselective for C4. The C5 position (para to the pyrrole nitrogen) is electronically favored. Directing bromination to C4 requires N-oxide activation (mCPBA) followed by POBr₃ treatment. However, the N-oxide formation on a 3-fluoro substrate often leads to defluorination or complex mixtures due to the instability of the C3-F bond under oxidative/nucleophilic stress.
References
-
Selectfluor Chemistry: Banks, R. E. Selectfluor™ reagent F-TEDA-BF4 in action: tamed fluorine at your service..
-
Azaindole Functionalization: Meanwell, N. A., et al. Inhibitors of Phosphodiesterase 4.. (Foundational work on azaindole reactivity).
-
Patent Protocol (Analogous): Preparation of 4-substituted-7-azaindoles.. (Describes the 4-bromo precursor synthesis and stability).
-
Electrophilic Fluorination Scope: Takeuchi, Y., et al. A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor.. (Establishes the MeCN/H2O solvent system for indole fluorination).
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine
As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Yet, this innovation demands an unwavering commitment to safety. This guide provides essential, experience-driven protocols for the safe handling and disposal of 4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine, ensuring that procedural rigor protects both the researcher and the integrity of the experiment. The causality behind each recommendation is explained to build a framework of proactive safety.
Hazard Assessment: Understanding the Compound
While a comprehensive toxicological profile for 4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine is not extensively documented, the known hazards of its structural analogs, particularly halogenated pyridines, provide a strong basis for a cautious approach. The primary hazards associated with the parent compound, 4-Bromo-1H-pyrrolo[2,3-b]pyridine, are significant skin and eye irritation.[1] Derivatives and related brominated compounds are also classified as harmful if swallowed and may cause respiratory irritation.[2][3][4][5] Therefore, all handling procedures must assume this compound is, at a minimum, a potent irritant to the skin, eyes, and respiratory system.
Key Precautionary Statements:
Mandatory Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable to prevent exposure. The selection of specific equipment is based on established best practices for handling pyridine-based compounds and halogenated heterocycles.[7][8]
| PPE Category | Recommended Equipment | Rationale & Best Practices |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[9] | Protects against accidental splashes of the compound, which can cause serious eye irritation. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.[10] |
| Hand Protection | Chemically resistant gloves (Butyl rubber or Nitrile).[11][12] | Nitrile gloves offer good resistance to a range of chemicals, including many pyridines.[12] Latex gloves are not recommended due to their poor resistance to many organic solvents. Always inspect gloves for integrity before use and use proper removal techniques to avoid contaminating your skin.[2] |
| Body Protection | A fully-buttoned laboratory coat. | Provides a critical barrier against skin contact from spills or splashes. Ensure the coat is clean and in good condition. |
| Respiratory Protection | Use only within a certified chemical fume hood. | A chemical fume hood is the primary engineering control to prevent inhalation of dust or vapors.[11] If handling outside a hood or if dust generation is unavoidable, a NIOSH-approved respirator (e.g., N95 for particulates or an organic vapor cartridge for fumes) is required.[2][8] |
Operational Protocol: A Step-by-Step Workflow
Adherence to a systematic workflow minimizes risk at every stage of handling. This protocol is designed as a self-validating system, where each step reinforces the safety of the next.
Step 1: Preparation & Pre-Handling
-
Consult the SDS: Before beginning any work, thoroughly review the most current Safety Data Sheet (SDS) for 4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine or its closest analog.[11]
-
Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly, with the sash at the appropriate height. Confirm that an emergency eyewash station and safety shower are accessible and unobstructed.[10][11]
-
Prepare the Workspace: Lay down an absorbent, plastic-backed liner on the work surface within the fume hood to contain any potential spills.[13]
-
Assemble Materials: Gather all necessary equipment (glassware, spatulas, reagents) and place them within the fume hood before introducing the compound.
Step 2: Chemical Handling
-
Don PPE: Put on all required PPE as detailed in the table above before handling the chemical container.
-
Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood. Handle the material carefully to avoid generating dust.[2] Use spark-proof tools if the material is being used in the presence of flammable solvents.[14]
-
Container Management: Keep the container tightly closed when not in use to prevent the release of dust or vapors.[14][15]
Step 3: Post-Handling & Cleanup
-
Decontamination: Wipe down the work surface with an appropriate solvent and dispose of the absorbent liner as hazardous waste.[13] Reusable glassware can be decontaminated by soaking in a suitable cleaning solution.[13]
-
PPE Removal: Remove PPE in the correct order (gloves first), avoiding contact with the contaminated outer surfaces.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after removing gloves and before leaving the laboratory.[4][15]
Handling Workflow for 4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine
Caption: A logical workflow for the safe handling of 4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine.
Disposal Plan
Proper disposal is a critical component of the chemical lifecycle and laboratory safety.
-
Waste Collection: All leftover or unused material, as well as any items contaminated with 4-Bromo-3-fluoro-1H-pyrrolo[2,3-b]pyridine (e.g., gloves, absorbent pads, pipette tips), must be collected for disposal as hazardous waste.[13]
-
Containerization: Use a designated, sealable, and clearly labeled hazardous waste container.[2][11] Do not mix with incompatible waste streams.
-
Pickup: Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not pour any amount of this chemical down the drain.[2]
Emergency Procedures
In the event of an exposure, immediate and correct action is vital.
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[2] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2] |
References
-
MSDS of (4-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)-acetic acid methyl ester. (2026). Capot Chemical. [Link]
-
Standard Operating Procedures for Bromo-Deoxyuridine (BrdU). University of North Texas Health Science Center. [Link]
-
Standard Operating Procedure for Pyridine. Washington State University. [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific. [Link]
-
4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE SAFETY DATA SHEET. (2023). Georganics. [Link]
-
3-Bromopyridine Safety Data Sheet. Jubilant Ingrevia. [Link]
-
Handling Pyridine: Best Practices and Precautions. (2024). Post Apple Scientific. [Link]
-
Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration. [Link]
-
Personal Protective Equipment (PPE). (2011). Freeport-McMoRan. [Link]
Sources
- 1. georganics.sk [georganics.sk]
- 2. capotchem.com [capotchem.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.ca [fishersci.ca]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. publicportal.fmi.com [publicportal.fmi.com]
- 10. fishersci.com [fishersci.com]
- 11. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 13. unthealth.edu [unthealth.edu]
- 14. fishersci.com [fishersci.com]
- 15. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
